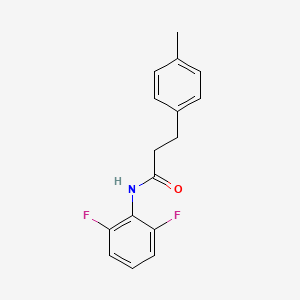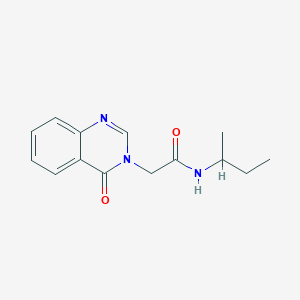![molecular formula C21H23N3O2 B4441338 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide](/img/structure/B4441338.png)
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide
Overview
Description
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide, also known as JNJ-1661010, is a synthetic compound that belongs to the class of indole-2-carboxamides. This compound has been extensively studied for its potential in treating a variety of diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide acts as a selective inhibitor of the glycogen synthase kinase-3β (GSK-3β) enzyme. GSK-3β is a key regulator of multiple cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3β, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide can alter these cellular processes and potentially treat a variety of diseases.
Biochemical and Physiological Effects:
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to have multiple biochemical and physiological effects. In cancer research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is crucial for tumor growth. In inflammation research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, which are responsible for the inflammatory response. In neurological research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to protect neurons from oxidative stress and prevent the accumulation of toxic proteins, which are hallmarks of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has several advantages for lab experiments. It is readily available for purchase, and its synthesis method has been optimized for high yield and purity. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied, and its mechanism of action is well understood. However, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has not yet been tested in clinical trials, so its potential for use in human patients is still unknown.
Future Directions
There are several future directions for 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide research. In cancer research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be further studied as a potential treatment for various types of cancer. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be combined with other cancer treatments to improve their efficacy. In inflammation research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be studied as a potential treatment for other inflammatory diseases, such as multiple sclerosis. In neurological research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be studied further as a potential treatment for other neurodegenerative diseases, such as Huntington's disease. Finally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide could be modified to improve its solubility in water, making it easier to use in experiments.
Scientific Research Applications
1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been extensively studied for its potential in treating a variety of diseases. In cancer research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to inhibit the growth of multiple types of cancer cells, including breast, lung, and prostate cancer cells. Additionally, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. In neurological research, 1-methyl-N-[4-(4-morpholinylmethyl)phenyl]-1H-indole-2-carboxamide has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
1-methyl-N-[4-(morpholin-4-ylmethyl)phenyl]indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-23-19-5-3-2-4-17(19)14-20(23)21(25)22-18-8-6-16(7-9-18)15-24-10-12-26-13-11-24/h2-9,14H,10-13,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAWGCVLZNVQHNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-(4-ethylphenyl)propanoyl]amino}benzamide](/img/structure/B4441256.png)

![N-(2-chlorophenyl)-2-(8-methyl-9-oxooctahydro-2H-pyrazino[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B4441271.png)
![N,3-dimethyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4441278.png)
![N-(3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4441286.png)
![N-butyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441288.png)

![N-(2,4-difluorophenyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4441294.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(propionylamino)benzamide](/img/structure/B4441330.png)
![3-amino-N-(2,6-dichlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4441337.png)
![2-methyl-1-(methylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-5-indolinecarboxamide](/img/structure/B4441341.png)
![6-methoxy-2,2,4-trimethyl-1-{[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B4441344.png)
![N-{5-[(4-methyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4441361.png)